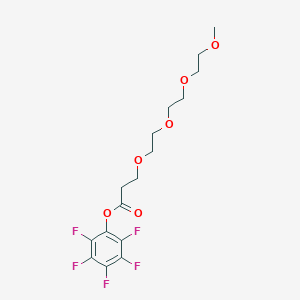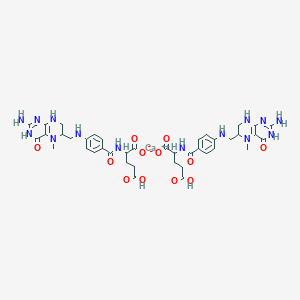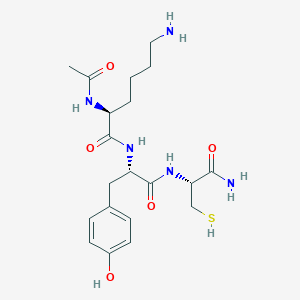![molecular formula C22H28N10O B11933346 3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol](/img/structure/B11933346.png)
3-((5-((4-aminopiperidin-1-yl)methyl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-5-(2-isopropyl-2H-tetrazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-901715 is a potent and selective inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has an IC50 value of 3.3 nM, making it highly effective in inhibiting AAK1 . This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology.
Vorbereitungsmethoden
The synthesis of BMS-901715 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of pyrrolotriazine derivatives .
Analyse Chemischer Reaktionen
BMS-901715 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
BMS-901715 has several scientific research applications:
Neurology: It is used to study the role of AAK1 in neuronal signaling and synaptic vesicle recycling.
Pharmacology: The compound is investigated for its potential therapeutic effects in treating neuropathic pain and other neurological disorders.
Biology: Researchers use BMS-901715 to understand the molecular mechanisms of endocytosis and receptor-mediated endocytosis.
Industry: The compound is utilized in the development of new drugs targeting AAK1
Wirkmechanismus
BMS-901715 exerts its effects by selectively inhibiting AAK1, a kinase involved in clathrin-mediated endocytosis. AAK1 modulates the phosphorylation of clathrin-associated proteins, which are crucial for the formation of clathrin-coated vesicles. By inhibiting AAK1, BMS-901715 disrupts this process, affecting synaptic vesicle recycling and receptor-mediated endocytosis .
Vergleich Mit ähnlichen Verbindungen
BMS-901715 is unique due to its high selectivity and potency in inhibiting AAK1. Similar compounds include:
BMS-986165: Another AAK1 inhibitor with different structural properties.
BMS-986020: A compound with similar inhibitory effects on AAK1 but different pharmacokinetic properties.
BMS-986142: An AAK1 inhibitor with distinct molecular targets and pathways
BMS-901715 stands out due to its high efficacy and specificity, making it a valuable tool in scientific research and drug development.
Eigenschaften
Molekularformel |
C22H28N10O |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
3-[[5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl]amino]-5-(2-propan-2-yltetrazol-5-yl)phenol |
InChI |
InChI=1S/C22H28N10O/c1-14(2)32-28-21(27-29-32)16-9-18(11-19(33)10-16)26-22-20-15(3-8-31(20)25-13-24-22)12-30-6-4-17(23)5-7-30/h3,8-11,13-14,17,33H,4-7,12,23H2,1-2H3,(H,24,25,26) |
InChI-Schlüssel |
CNACSDYVLFCDEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1N=C(N=N1)C2=CC(=CC(=C2)O)NC3=NC=NN4C3=C(C=C4)CN5CCC(CC5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B11933280.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)





![disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate;hydride](/img/structure/B11933352.png)

